molecular formula C9H12N2O4S B4884520 5-(2-Morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione

5-(2-Morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B4884520
M. Wt: 244.27 g/mol
InChI Key: IZFFXRBGTCDXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione is a compound with a molecular formula of C9H13N3O4S It is known for its unique structure, which includes a morpholine ring, a thiazolidine ring, and a dione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of morpholine with a thiazolidine-2,4-dione derivative. One common method involves the use of a base such as sodium hydride to deprotonate the thiazolidine-2,4-dione, followed by the addition of 2-chloroethyl morpholine to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dione functional group to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce diols.

Scientific Research Applications

5-(2-Morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-Morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-{(3S)-1-[(1S)-1-Methyl-2-Morpholin-4-yl-2-Oxoethyl]-2-Oxopyrrolidin-3-yl}-1-Benzothiophene-2-Sulfonamide
  • N-[(2S,4aR,12aS)-5-Methyl-2-(2-Morpholin-4-yl-2-Oxoethyl)-6-Oxo-2,3,4,4a,12,12a-Hexahydropyrano[2,3-c][1,5]Benzoxazocin-8-yl]-3,4-Difluorobenzamide

Uniqueness

5-(2-Morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c12-7(11-1-3-15-4-2-11)5-6-8(13)10-9(14)16-6/h6H,1-5H2,(H,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFFXRBGTCDXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.